molecular formula C18H14ClN5O6S B2984002 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide CAS No. 302952-08-5

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide

Cat. No.: B2984002
CAS No.: 302952-08-5
M. Wt: 463.85
InChI Key: RZHGQZQEHISKSU-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with chloro, nitro, and sulfamoyl groups, along with a methoxypyrimidinyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Chlorination: The chlorination of the benzene ring is often carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling with Methoxypyrimidine: The final step involves coupling the intermediate with 6-methoxypyrimidine, which can be facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base like triethylamine.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the position and nature of substituents.

    2-amino-4-chloro-6-methoxypyrimidine: Contains a similar pyrimidine moiety but lacks the benzamide core.

Uniqueness

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

2-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O6S/c1-30-17-9-16(20-10-21-17)23-31(28,29)13-5-2-11(3-6-13)22-18(25)14-8-12(24(26)27)4-7-15(14)19/h2-10H,1H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGQZQEHISKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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